Cas no 811-98-3 (Methanol-d4, 99.8%(High purity))

Methanol-d4, 99.8%(High purity) structure
811-98-3 structure
Product Name:Methanol-d4, 99.8%(High purity)
N.o CAS:811-98-3
MF:CH4O
MW:36.0665073394775
MDL:MFCD08460912
CID:83087
PubChem ID:24851634
Update Time:2025-05-26

Methanol-d4, 99.8%(High purity) Propriedades químicas e físicas

Nomes e Identificadores

    • methanol-d4
    • Deuterated methanol
    • Methyl Alcohol-d4
    • Methyl-d3 alcohol-d
    • Perdeuteromethanol
    • (2H4)methanol
    • Methanol-12C,d4
    • CH4O
    • Methanol(d4)
    • trideuterio(deuteriooxy)methane
    • Methan-d3-ol-d
    • Methanol-d4 99.8 atoM D for NMR
    • Methyl-12C-d3 alcohol-d
    • Methyl-d3 alcohol d
    • Tetradeuteromethanol
    • Perdeuteriomethanol
    • Methyl Alcohol-d4 99.8atom%D
    • Tetradeuteromethanol 99.8atom%D
    • CD3OD
    • METHANOL (D4)
    • Methanol-d4, 99.8%(High purity)
    • Methanol-d4 (6CI, 7CI, 8CI, 9CI)
    • Methyl hydroxide (CD3OD)
    • Perdeuterated methanol
    • Perdeuterated methyl alcohol
    • Tetradeuteriomethanol
    • Methanol D4
    • MFCD00044637
    • Methanol D4 >99.8%(+0.03% TMS)
    • Methyl-d3 alcohol-d, cont. 0.03 v/v% TMS
    • Methanol-d4, 99.8 atom % D, contains 0.03 % (v/v) TMS
    • Methanol-d4, '100%', >=99.96 atom % D, contains 0.03 % (v/v) TMS
    • Methanol-D4 >99.8 Atom % D
    • Methanol-d4, >=99.8 atom % D, contains 1 % (v/v) TMS
    • AKOS015917660
    • 4% METHANOL + 96% METHANOL-D4
    • M1888
    • Methanol-d4, >=99.8 atom % D, contains 0.05 % (v/v) TMS
    • CHEBI:156265
    • trideuterio deuteriooxy methane
    • Methanol-D4 >99.5%
    • ((2)H3)methan((2)H)ol
    • Methanol-D4 >99.5% (+ 0.03%TMS)
    • Methanol-d4, '100%', 99.96 atom % D
    • Methanol-d4, reagent grade, >=99 atom % D, >=99% (CP)
    • ((2)H4)methanol
    • M1869
    • Methanol-d4, >=99.8 atom % D
    • Methanol-d4, 99 atom % D
    • Methanol-12C,d4, 99.95 atom % 12C, 99.8 atom % D
    • Methanol-d4, 99.8 atom % D
    • EINECS 212-378-6
    • Methanol-d4, anhydrous, >=99.8 atom % D
    • Q1100804
    • Methanol-d4, >=99.8 atom % D, contains 0.1 % (v/v) TMS
    • DTXSID801010038
    • Methanol-d4, >=99.8 atom % D, anhydrous
    • Methanol-d4, '100%', >=99.96 atom % D, >=99% (CP)
    • 811-98-3
    • Methanol-d4, >=99.8 atom % D, contains 0.03 % (v/v) TMS
    • Methyl Alcohol-d4 (Methanol-d4)
    • MDL: MFCD08460912
    • Inchi: 1S/CH4O/c1-2/h2H,1H3/i1D3,2D
    • Chave InChI: OKKJLVBELUTLKV-MZCSYVLQSA-N
    • SMILES: C([2H])([2H])([2H])O[2H]

Propriedades Computadas

  • Massa Exacta: 36.05130
  • Massa monoisotópica: 36.051
  • Contagem de átomos isótopos: 4
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 2
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 2
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: -0.5
  • Superfície polar topológica: 20.2

Propriedades Experimentais

  • Cor/Forma: 未确定
  • Densidade: 0.888 g/mL at 25 °C(lit.)
  • Ponto de Fusão: -99 °C (lit.)
  • Ponto de ebulição: 65.4 °C(lit.)
  • Ponto de Flash: 华氏:51.8 °F
    摄氏:11 °C
  • Índice de Refracção: n20/D 1.326(lit.)
  • Coeficiente de partição da água: Miscible with water, ethanol, ether, acetone and chloroform.
  • Estabilidade/Prazo de validade: Stable. Incompatible with moisture, acids, acid chlorides, acid anhydrides, oxidizing agents, reducing agents, alkali metals. Highly flammable.
  • PSA: 20.23000
  • LogP: -0.39150
  • Solubilidade: 未确定
  • Sensibilidade: 对光和湿度敏感

Methanol-d4, 99.8%(High purity) Informações de segurança

  • Símbolo: GHS02 GHS06 GHS08
  • Pedir:危险
  • Palavra de Sinal:Danger
  • Declaração de perigo: H225,H301,H311,H331,H370
  • Declaração de Advertência: P210,P260,P280,P301+P310,P307+P311
  • Número de transporte de matérias perigosas:UN 1230 3/PG 2
  • WGK Alemanha:1
  • Código da categoria de perigo: 11-23/24/25-39/23/24/25
  • Instrução de Segurança: S7-S16-S36/37-S45
  • CÓDIGOS DA MARCA F FLUKA:10-21
  • RTECS:PC1400000
  • Identificação dos materiais perigosos: F T
  • Termo de segurança:3
  • Grupo de Embalagem:II
  • Frases de Risco:R11; R23/24/25; R39/23/24/25
  • Classe de Perigo:3
  • PackingGroup:II
  • TSCA:Yes
  • Limite explosivo:5.5-36.5%(V)
  • Condição de armazenamento:易燃物区域

Methanol-d4, 99.8%(High purity) Dados aduaneiros

  • CÓDIGO SH:2845900010
  • Dados aduaneiros:

    中国海关编码:

    2845900010

Methanol-d4, 99.8%(High purity) Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Fluorochem
D-048-5ml
Methanol D4 >99.95%
811-98-3 >99.95%
5ml
£42.00 2022-02-28
Fluorochem
D-048-0.6ml
Methanol D4 >99.95%
811-98-3 >99.95%
0.6ml
£50.50 2022-02-28
Fluorochem
D-048-0.75ml
Methanol D4 >99.95%
811-98-3 >99.95%
0.75ml
£59.00 2022-02-28
Fluorochem
D-024-0.6ml
Methanol D4 >99.8%
811-98-3 >99.8%
0.6ml
£24.00 2022-02-28
Fluorochem
D-024-10ml
Methanol D4 >99.8%
811-98-3 >99.8%
10ml
£135.00 2022-02-28
Fluorochem
D-024-0.75ml
Methanol D4 >99.8%
811-98-3 >99.8%
0.75ml
£32.50 2022-02-28
Fluorochem
D-024-25ml
Methanol D4 >99.8%
811-98-3 >99.8%
25ml
£73.50 2022-02-28
Fluorochem
D-024-100ml
Methanol D4 >99.8%
811-98-3 >99.8%
100ml
£264.00 2022-02-28
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C1481539267- 0.55ml
Methanol-d4, 99.8%(High purity)
811-98-3 99.8%
0.55ml
¥ 42.4 2021-05-18
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
36501-1g
Methanol-d
811-98-3
1g
¥222.00 2023-04-13

Methanol-d4, 99.8%(High purity) Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Deuterium atom ;  15 K
Referência
Formation of deuterated formaldehyde on low temperature surfaces: Isotope effect of quantum tunneling reactions
Hidaka, H.; et al, AIP Conference Proceedings, 2013, 1543, 318-325

Método de produção 2

Condições de reacção
Referência
Intramolecular reductive elimination of methane from a dinuclear palladium complex containing methyl and hydride on adjacent palladium centers
Kellenberger, B.; et al, Journal of the American Chemical Society, 1985, 107(21), 6105-7

Método de produção 3

Condições de reacção
1.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: Isopropanol ;  3 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
2.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: 2-Propan-1,1,1,2,3,3,3-d7-ol-d ;  3 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
Referência
Transfer Hydrogenation of Organic Formates and Cyclic Carbonates: An Alternative Route to Methanol from Carbon Dioxide
Kim, Seung Hyo; et al, ACS Catalysis, 2014, 4(10), 3630-3636

Método de produção 4

Condições de reacção
1.1 Catalysts: Sodium bicarbonate
2.1 Catalysts: Lithium tetrafluoroborate ,  Lithium borohydride
Referência
Efficient syntheses and chemistry of indolactam-V and its analogs
Masuda, Toshiya; et al, Agricultural and Biological Chemistry, 1989, 53(8), 2257-60

Método de produção 5

Condições de reacção
1.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: Isopropanol ;  12 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
2.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: 2-Propan-1,1,1,2,3,3,3-d7-ol-d ;  3 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
Referência
Transfer Hydrogenation of Organic Formates and Cyclic Carbonates: An Alternative Route to Methanol from Carbon Dioxide
Kim, Seung Hyo; et al, ACS Catalysis, 2014, 4(10), 3630-3636

Método de produção 6

Condições de reacção
1.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: 2-Propan-1,1,1,2,3,3,3-d7-ol-d ;  3 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
Referência
Transfer Hydrogenation of Organic Formates and Cyclic Carbonates: An Alternative Route to Methanol from Carbon Dioxide
Kim, Seung Hyo; et al, ACS Catalysis, 2014, 4(10), 3630-3636

Método de produção 7

Condições de reacção
1.1 Catalysts: Lithium tetrafluoroborate ,  Lithium borohydride
Referência
Efficient syntheses and chemistry of indolactam-V and its analogs
Masuda, Toshiya; et al, Agricultural and Biological Chemistry, 1989, 53(8), 2257-60

Método de produção 8

Condições de reacção
1.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: Isopropanol ;  12 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
2.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: 2-Propan-1,1,1,2,3,3,3-d7-ol-d ;  3 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
Referência
Transfer Hydrogenation of Organic Formates and Cyclic Carbonates: An Alternative Route to Methanol from Carbon Dioxide
Kim, Seung Hyo; et al, ACS Catalysis, 2014, 4(10), 3630-3636

Método de produção 9

Condições de reacção
1.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: Isopropanol ;  12 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
2.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: 2-Propan-1,1,1,2,3,3,3-d7-ol-d ;  3 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
Referência
Transfer Hydrogenation of Organic Formates and Cyclic Carbonates: An Alternative Route to Methanol from Carbon Dioxide
Kim, Seung Hyo; et al, ACS Catalysis, 2014, 4(10), 3630-3636

Método de produção 10

Condições de reacção
1.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: Isopropanol ;  1 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
2.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: 2-Propan-1,1,1,2,3,3,3-d7-ol-d ;  3 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
Referência
Transfer Hydrogenation of Organic Formates and Cyclic Carbonates: An Alternative Route to Methanol from Carbon Dioxide
Kim, Seung Hyo; et al, ACS Catalysis, 2014, 4(10), 3630-3636

Método de produção 11

Condições de reacção
1.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: Isopropanol ;  3 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
2.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: 2-Propan-1,1,1,2,3,3,3-d7-ol-d ;  3 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
Referência
Transfer Hydrogenation of Organic Formates and Cyclic Carbonates: An Alternative Route to Methanol from Carbon Dioxide
Kim, Seung Hyo; et al, ACS Catalysis, 2014, 4(10), 3630-3636

Método de produção 12

Condições de reacção
1.1 Catalysts: Sodium bicarbonate
2.1 Catalysts: Lithium tetrafluoroborate ,  Lithium borohydride
Referência
Efficient syntheses and chemistry of indolactam-V and its analogs
Masuda, Toshiya; et al, Agricultural and Biological Chemistry, 1989, 53(8), 2257-60

Método de produção 13

Condições de reacção
1.1 Reagents: Deuterium atom ;  15 K
2.1 Reagents: Deuterium atom ;  15 K
Referência
Formation of deuterated formaldehyde on low temperature surfaces: Isotope effect of quantum tunneling reactions
Hidaka, H.; et al, AIP Conference Proceedings, 2013, 1543, 318-325

Método de produção 14

Condições de reacção
1.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: Isopropanol ;  12 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
2.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: 2-Propan-1,1,1,2,3,3,3-d7-ol-d ;  3 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
Referência
Transfer Hydrogenation of Organic Formates and Cyclic Carbonates: An Alternative Route to Methanol from Carbon Dioxide
Kim, Seung Hyo; et al, ACS Catalysis, 2014, 4(10), 3630-3636

Método de produção 15

Condições de reacção
1.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: Isopropanol ;  6 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
2.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: 2-Propan-1,1,1,2,3,3,3-d7-ol-d ;  3 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
Referência
Transfer Hydrogenation of Organic Formates and Cyclic Carbonates: An Alternative Route to Methanol from Carbon Dioxide
Kim, Seung Hyo; et al, ACS Catalysis, 2014, 4(10), 3630-3636

Método de produção 16

Condições de reacção
1.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: Isopropanol ;  12 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
2.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: 2-Propan-1,1,1,2,3,3,3-d7-ol-d ;  3 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
Referência
Transfer Hydrogenation of Organic Formates and Cyclic Carbonates: An Alternative Route to Methanol from Carbon Dioxide
Kim, Seung Hyo; et al, ACS Catalysis, 2014, 4(10), 3630-3636

Método de produção 17

Condições de reacção
Referência
Intramolecular reductive elimination of methane from a dinuclear palladium complex containing methyl and hydride on adjacent palladium centers
Kellenberger, B.; et al, Journal of the American Chemical Society, 1985, 107(21), 6105-7

Método de produção 18

Condições de reacção
1.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: Isopropanol ;  5 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
2.1 Catalysts: Potassium carbonate ,  (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: 2-Propan-1,1,1,2,3,3,3-d7-ol-d ;  3 h, rt → 140 °C; 1.5 h, 140 °C → 0 °C
Referência
Transfer Hydrogenation of Organic Formates and Cyclic Carbonates: An Alternative Route to Methanol from Carbon Dioxide
Kim, Seung Hyo; et al, ACS Catalysis, 2014, 4(10), 3630-3636

Methanol-d4, 99.8%(High purity) Raw materials

Methanol-d4, 99.8%(High purity) Preparation Products

Methanol-d4, 99.8%(High purity) Fornecedores

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:811-98-3)Methanol-12C,d4
Número da Ordem:1635877
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Monday, 14 April 2025 21:49
Preço ($):discuss personally
E- mail:sales2@senfeida.com
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:811-98-3)Methanol-d4, 99.8%(High purity)
Número da Ordem:A1207143
Estado das existências:in Stock
Quantidade:50ml
Pureza:99%
Informação de Preços Última Actualização:Monday, 2 September 2024 15:57
Preço ($):191.0
E- mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:811-98-3)氘代甲醇-d4
Número da Ordem:LE1635877
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:30
Preço ($):discuss personally
E- mail:18501500038@163.com
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:811-98-3)Methanol-12C,d4
1635877
Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito
E- mail
Amadis Chemical Company Limited
(CAS:811-98-3)Methanol-d4, 99.8%(High purity)
A1207143
Pureza:99%
Quantidade:50ml
Preço ($):191.0
E- mail